(5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with dichlorophenyl and octyloxybenzylidene substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific conditions. The reaction may proceed as follows:
Step 1: Preparation of thiosemicarbazone by reacting thiosemicarbazide with the corresponding aldehyde.
Step 2: Cyclization of the thiosemicarbazone with α-haloketones to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may target the double bonds or other functional groups within the molecule.
Substitution: Halogen atoms in the dichlorophenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be explored for potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate can be investigated. Its interactions with biological targets, such as enzymes or receptors, may lead to the development of new treatments for diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(3,5-dichlorophenyl)-5-(benzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(3,5-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to other thiazolidinone derivatives.
Properties
Molecular Formula |
C24H25Cl2NO2S2 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(5Z)-3-(3,5-dichlorophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H25Cl2NO2S2/c1-2-3-4-5-6-7-12-29-21-10-8-17(9-11-21)13-22-23(28)27(24(30)31-22)20-15-18(25)14-19(26)16-20/h8-11,13-16H,2-7,12H2,1H3/b22-13- |
InChI Key |
PXRHFZQBIHJVCK-XKZIYDEJSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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